Levomethadyl acetate hydrochloride
Description
Historical Trajectory in Opioid Pharmacology Research
The investigation of levomethadyl acetate (B1210297) hydrochloride as a therapeutic agent has a well-documented history. In 1993, the U.S. Food and Drug Administration (FDA) approved its use for the treatment of opioid dependence, offering an alternative to the more established methadone maintenance therapy. wikipedia.orgojp.gov This approval followed years of clinical trials aimed at understanding its distinct properties. A key feature that drove research interest was its extended duration of action, allowing for a less frequent dosing schedule compared to methadone. ojp.govnih.gov However, in 2001, it was withdrawn from the European market, and in 2003, its sale was discontinued (B1498344) in the United States. wikipedia.orgdrugpolicyfacts.org Despite its withdrawal from clinical use, research continues, with recent studies in 2025 exploring its active metabolite, nor-levo-alpha-acetylmethadol (nor-LAAM), for potential reformulation into a long-acting treatment for opioid use disorder. vcu.edu
Nomenclatural Considerations and Isomeric Forms
Levomethadyl acetate hydrochloride is chemically known as levo-alpha-6-dimethylamino-4, 4-diphenyl-3-heptyl acetate hydrochloride. rxlist.com The compound is a white crystalline powder soluble in water. rxlist.com In research literature, it is most commonly referred to by the acronym LAAM, which stands for levo-alpha-acetylmethadol. wikipedia.orgrxlist.com Understanding its isomeric forms is crucial for appreciating its pharmacology.
As a research agent, LAAM has been the subject of numerous studies to determine its efficacy and mechanism of action. rti.orgnih.gov Research demonstrated that LAAM acts as a full µ-opioid agonist, similar to methadone. nih.gov Its primary utility in a research context was as a long-acting oral solution for opioid dependence management. wikipedia.org Clinical studies investigated its effectiveness in reducing illicit opioid use. For instance, a randomized, double-blind trial with 180 opioid-dependent patients found that higher doses of LAAM were associated with significantly fewer illicit opioid-positive urine samples. rti.orgnih.gov Another study comparing LAAM to methadone and buprenorphine provided further data on its relative efficacy in a controlled research setting. The distinctive characteristic of LAAM noted in research is its longer duration of impact (48-72 hours) compared to methadone (24 hours). ojp.gov
Methadyl acetate exists as different stereoisomers, which have been compared in preclinical research to understand their differing pharmacological profiles. LAAM is the levo (-) isomer of alpha-acetylmethadol. wikipedia.org Preclinical studies have shown that the dextro (+) isomer, d-alphacetylmethadol, is more potent but has a shorter duration of action. wikipedia.org In contrast, the levo isomer (LAAM) is less toxic. wikipedia.org A 1976 study systematically investigated the optical isomers of methadone and its derivatives, finding that their relative affinities for opiate receptors in rat brain homogenate paralleled their analgesic effects. nih.gov This type of comparative analysis is fundamental to structure-activity relationship (SAR) studies in opioid research.
Table 1: Comparative Properties of Methadyl Acetate Isomers
Besides the alpha isomers, a beta form of methadyl acetate also exists. wikipedia.org Research has determined that beta-methadyl acetate is more toxic and less active than the alpha-methadyl acetate isomers. wikipedia.org Consequently, it has no current medical or therapeutic application. wikipedia.org The study of less active or more toxic isomers like beta-methadyl acetate is nonetheless valuable within the framework of structure-activity relationship (SAR) studies. nih.govslideshare.net By comparing the biological activity of closely related chemical structures, researchers can deduce which parts of the molecule are essential for its desired effects, guiding the design of new, potentially more effective and safer compounds. slideshare.net
Contextualization within Synthetic Opioid Agonist Research Frameworks
The research into this compound is situated within the broader scientific endeavor to develop and understand synthetic opioid agonists. drugbank.com This field of research, which also produced compounds like methadone and fentanyl, aims to create molecules that can provide therapeutic effects, such as analgesia or suppression of withdrawal symptoms, by acting on opioid receptors. nih.gov LAAM's development was a direct extension of methadone research, seeking to modify the chemical structure to achieve a longer duration of action. nih.gov
The study of LAAM and its metabolites contributes significantly to the understanding of how opioids work at a molecular level. wikipedia.org It undergoes extensive metabolism in the body to form active metabolites, nor-LAAM and dinor-LAAM, which are themselves potent opioid agonists. wikipedia.org This metabolic pathway is a key area of pharmacokinetic research. Furthermore, the exploration of LAAM and its isomers is a classic example of structure-activity relationship studies, where the three-dimensional shape of a molecule is correlated with its biological function. nih.govnih.gov This research helps to build predictive models for designing future synthetic opioids with specific desired properties. nih.gov
Table of Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBPQRGCVJOTNT-COBSGTNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020500 | |
| Record name | Levomethadyl acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43033-72-3 | |
| Record name | Levomethadyl acetate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43033-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Levomethadyl acetate hydrochloride [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043033723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomethadyl acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)- | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LEVOMETHADYL ACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54CW5KG52 | |
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Pharmacological Characterization and Receptor Interactions of Levomethadyl Acetate Hydrochloride
Opioid Receptor Agonism
Levomethadyl acetate (B1210297) hydrochloride and its active metabolites, nor-LAAM and dinor-LAAM, exert their effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). rxlist.comdrugbank.com These receptors are key regulators of synaptic transmission. drugbank.com
Mu-Opioid Receptor (MOR) Agonist Activity and Mechanisms
Levomethadyl acetate hydrochloride is a potent agonist at the mu-opioid receptor (MOR). nih.gov Its actions are qualitatively similar to other MOR agonists like morphine. boehringer-ingelheim.com The binding of levomethadyl acetate to the MOR initiates a cascade of intracellular events. drugbank.com This binding stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein complex. drugbank.compharmacompass.com
The agonist activity of levomethadyl acetate and its even more potent metabolites, nor-LAAM and dinor-LAAM, at the MOR is responsible for its clinical effects in suppressing withdrawal symptoms in individuals with opioid dependence. rxlist.comboehringer-ingelheim.com Chronic administration leads to the development of tolerance, which can block the euphoric effects of other opioids. rxlist.comboehringer-ingelheim.com Research has shown that levomethadyl acetate has an EC50 of 10.3 nM for the mu-opioid receptor.
G-Protein Coupled Receptor Signaling Cascades
The interaction of this compound with opioid receptors triggers downstream signaling pathways mediated by G-proteins. drugbank.com This signaling is a hallmark of opioid receptor activation and is fundamental to the drug's mechanism of action. Opioid receptors are classic examples of GPCRs, and their functionality is determined by complex assemblies of receptors, G-proteins, and other cellular factors. nih.gov
Inhibition of Adenylate Cyclase Activity
Upon activation by levomethadyl acetate, the G-protein complex, specifically the alpha subunit, inhibits the enzyme adenylate cyclase. drugbank.compharmacompass.comnih.gov This enzyme is located on the inner surface of the plasma membrane and is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comnih.gov The inhibition of adenylate cyclase is a key step in the signal transduction pathway of mu-opioid agonists.
Downstream Effects on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels
The inhibition of adenylate cyclase activity by levomethadyl acetate leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). drugbank.compharmacompass.comnih.gov This reduction in cAMP levels has widespread effects on cellular function, including the inhibition of the release of various nociceptive neurotransmitters such as substance P, GABA, dopamine (B1211576), acetylcholine (B1216132), and noradrenaline. drugbank.comnih.gov
Modulation of Ion Channels and Neuronal Excitability
This compound also modulates the activity of ion channels, which in turn affects neuronal excitability. drugbank.compharmacompass.comnih.gov This is another important aspect of its pharmacological action. The excitability of neurons is a complex process that relies on the interplay of various ion channels. elifesciences.orgnih.gov
Specifically, as a mu-opioid receptor agonist, levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels. drugbank.comnih.gov The opening of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane. drugbank.comnih.gov This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing neuronal excitability. drugbank.comnih.gov This mechanism contributes to the analgesic and sedative effects of the compound. drugbank.comboehringer-ingelheim.com
| Receptor/Enzyme/Channel | Action | Effect |
| Mu-Opioid Receptor (MOR) | Agonist | Activation of G-protein signaling |
| Kappa-Opioid Receptor (KOR) | Interaction | Contributes to overall pharmacology |
| Delta-Opioid Receptor (DOR) | Interaction | Contributes to overall pharmacology |
| Adenylate Cyclase | Inhibition | Decrease in cAMP production |
| Calcium-dependent inwardly rectifying potassium channels | Opening | Neuronal hyperpolarization and reduced excitability |
| Parameter | Value |
| Mu-Opioid Receptor EC50 | 10.3 nM |
Non-Opioid Receptor System Interactions
Beyond its primary activity at opioid receptors, levomethadyl acetate also engages with other neurotransmitter receptor systems. This interaction profile contributes to its complex pharmacological effects.
Levomethadyl acetate acts as a potent and noncompetitive antagonist at the alpha3beta4 (α3β4) subtype of the neuronal nicotinic acetylcholine receptor (nAChR). wikipedia.org This receptor subtype is found in autonomic ganglia and has been implicated in the reinforcing effects of drugs of abuse. nih.gov Antagonism at the α3β4 nAChR is a property shared by other compounds, such as bupropion (B1668061) and dextromethorphan, and is being investigated as a potential mechanism for treating addiction. wikipedia.orgnih.gov The noncompetitive nature of this antagonism means that levomethadyl acetate does not compete with the endogenous ligand, acetylcholine, for the same binding site but instead blocks receptor function through another mechanism.
Table 2: Non-Opioid Receptor Interaction of Levomethadyl Acetate
| Receptor | Interaction Type | Functional Effect |
| Alpha3Beta4 (α3β4) Neuronal Nicotinic Acetylcholine Receptor | Potent, Noncompetitive Antagonism | Blockade of receptor function |
Metabolic Pathways and Biotransformation Studies of Levomethadyl Acetate Hydrochloride
Primary Metabolic Routes: N-Demethylation
The principal metabolic pathway for levomethadyl acetate (B1210297) is N-demethylation, a two-step process occurring predominantly in the liver. nih.govsmpdb.ca This process involves the removal of methyl groups from the tertiary amine of the LAAM molecule.
Following its formation, nor-LAAM undergoes a second N-demethylation to yield dinor-levomethadyl acetate (dinor-LAAM). rxlist.comnih.govboehringer-ingelheim.comdrugbank.com Studies confirm that this is a sequential process; dinor-LAAM is formed from nor-LAAM and not directly from the parent compound, LAAM. nih.govrxlist.comboehringer-ingelheim.com This subsequent metabolite is also pharmacologically active and possesses a longer half-life than both LAAM and nor-LAAM, contributing to the sustained therapeutic effect. rxlist.com
Both nor-LAAM and dinor-LAAM are not merely byproducts but are opioid agonists that are more potent than the parent drug, levomethadyl acetate. nih.govrxlist.comnih.govwikipedia.orgboehringer-ingelheim.com The extended duration of action associated with LAAM is a result of the combined opioid activity of the parent drug and these two active metabolites. rxlist.comboehringer-ingelheim.com In vitro studies and preclinical data indicate that the sequential N-demethylation of LAAM is a bioactivation process, creating metabolites that are more powerful and longer-acting. nih.govresearchgate.net The immediate effects observed after intravenous administration are attributed mainly to the parent drug, while the sustained effects are due to the accumulation and activity of nor-LAAM and dinor-LAAM. researchgate.net
Enzymatic Systems Governing Levomethadyl Acetate Hydrochloride Metabolism
The N-demethylation of levomethadyl acetate is catalyzed by specific enzymes within the cytochrome P450 (CYP) superfamily of mixed-function oxidases.
The cytochrome P450 isoform CYP3A4 is the primary enzyme responsible for the metabolism of levomethadyl acetate. smpdb.carxlist.comboehringer-ingelheim.com Research using human liver microsomes shows that CYP3A4 predominantly mediates the sequential N-demethylation of LAAM to nor-LAAM and the subsequent conversion of nor-LAAM to dinor-LAAM. nih.govsmpdb.canih.gov Studies have demonstrated that selective inhibitors of CYP3A4, such as troleandomycin (B1681591) and ketoconazole (B1673606), significantly inhibit the formation of these metabolites. nih.govnih.gov The metabolism of LAAM by CYP3A4 is characterized by atypical, multisite kinetics. nih.govnih.govresearchgate.net This central role of CYP3A4 means that co-administration of drugs that induce or inhibit this enzyme can significantly alter the plasma concentrations of LAAM and its active metabolites. rxlist.comboehringer-ingelheim.com
Table 1: Kinetic Parameters of Levomethadyl Acetate (LAAM) N-Demethylation in Human Liver and Intestinal Microsomes
This table presents the Michaelis-Menten constant (Km) values from studies using human microsomes, indicating the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Biphasic kinetics suggest the involvement of multiple enzyme sites or isoforms with different affinities for the substrate.
| Tissue Source | Metabolic Step | Km (High-Affinity) | Km (Low-Affinity) |
| Liver Microsomes nih.gov | LAAM → nor-LAAM | 19 µM | 600 µM |
| Liver Microsomes nih.gov | nor-LAAM → dinor-LAAM | 4 µM | 450 µM |
| Intestinal Microsomes nih.gov | LAAM → nor-LAAM | 21 µM | 980 µM |
| Intestinal Microsomes nih.gov | nor-LAAM → dinor-LAAM | 18 µM | 1200 µM |
Table 2: Kinetic Parameters of LAAM and nor-LAAM N-Demethylation by Expressed CYP3A4
This table details the kinetic parameters for the metabolism of LAAM and its primary metabolite, nor-LAAM, by the individually expressed CYP3A4 enzyme, showing noncooperative, multisite kinetics.
| Substrate | Metabolic Product | Km (High-Affinity) | Km (Low-Affinity) |
| LAAM nih.gov | nor-LAAM | 8 µM | 1300 µM |
| nor-LAAM nih.gov | dinor-LAAM | 6 µM | 950 µM |
In Vitro Characterization of Atypical Kinetics and Multiple Binding Sites in Hepatic Metabolism
The hepatic metabolism of levomethadyl acetate (LAAM), primarily mediated by the cytochrome P450 isoform CYP3A4, does not follow classic Michaelis-Menten kinetics. smpdb.canih.gov Instead, it displays atypical kinetic features, which are indicative of complex interactions between the substrate and the enzyme's active site. nih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP3A4 have been instrumental in characterizing these phenomena. nih.gov
The N-demethylation of LAAM and its primary metabolite, nor-LAAM, exhibits noncooperative, multisite kinetics. nih.govresearchgate.net This is visualized through biphasic Eadie-Hofstee plots, which deviate from the linear pattern expected from a single-enzyme, single-site reaction. nih.gov Such plots suggest the involvement of at least two distinct binding sites or enzymes with different affinities for the substrate. nih.govnih.gov For the metabolism of LAAM by CYP3A4, kinetic studies have identified two sets of Michaelis constants (Km), a low-Km and a high-Km component, for the formation of its metabolites. nih.gov This dual-affinity model is consistent with the hypothesis that the large, flexible active site of CYP3A4 can accommodate more than one substrate molecule simultaneously, a phenomenon observed with other CYP3A4 substrates like diazepam and testosterone.
These atypical kinetics mean that predicting the metabolic rate of LAAM based on concentration is more complex than for drugs following simple Michaelis-Menten models. The presence of multiple binding sites can lead to substrate inhibition or activation, further complicating in vivo predictions from in vitro data. nih.gov Models that account for two or three binding sites for a given CYP3A4 substrate are often required to accurately describe the observed metabolic behavior. nih.gov
Table 1: In Vitro Kinetic Parameters for LAAM Metabolism by Hepatic and Intestinal CYP3A4
| Substrate | Metabolite | Enzyme Source | Kinetic Model | High-Affinity Km (μM) | Low-Affinity Km (μM) |
| LAAM | nor-LAAM | Intestinal Microsomes | Biphasic | 21 | 980 |
| nor-LAAM | dinor-LAAM | Intestinal Microsomes | Biphasic | 18 | 1200 |
| LAAM | nor-LAAM | Recombinant CYP3A4 | Biphasic | 8 | 1300 |
| nor-LAAM | dinor-LAAM | Recombinant CYP3A4 | Biphasic | 6 | 950 |
| Data sourced from studies on human intestinal microsomes and recombinant CYP3A4, demonstrating non-cooperative, multisite kinetics. nih.gov |
Contribution of Intestinal Cytochrome P450 Metabolism to Presystemic Clearance
This compound is administered orally and undergoes significant first-pass metabolism, a process where the drug is metabolized at a specific location in the body, resulting in a reduced concentration of the active drug upon reaching its site of action or systemic circulation. drugbank.comwikipedia.orgnih.gov While the liver is the primary site of drug metabolism, the intestine also plays a crucial role in the presystemic clearance of LAAM. nih.govnih.govscienceopen.com The cytochrome P450 enzyme CYP3A4 is highly expressed in the epithelial cells of the small intestine and is the predominant enzyme responsible for metabolizing LAAM in this tissue. smpdb.canih.govresearchgate.net
This extensive intestinal metabolism contributes to the high inter-individual variability in LAAM's pharmacokinetic profile and makes it susceptible to drug-drug interactions with other CYP3A4 substrates, inhibitors, or inducers. scienceopen.com The independent metabolic activity of the intestine serves as a significant barrier and bioactivation site that operates in series with the liver, collectively determining the ultimate bioavailability of the active metabolites. nih.gov
Minor Metabolic and Elimination Pathways
Direct Excretion
A minor portion of levomethadyl acetate can be eliminated from the body without undergoing metabolic changes. rxlist.com This pathway involves the direct excretion of the unchanged parent drug. rxlist.com However, this route accounts for only a small fraction of the total clearance of the compound, with the vast majority being cleared through extensive metabolism.
Deacetylation to Methadol, Nor-Methadol, and Dinor-Methadol
In addition to N-demethylation, another identified minor metabolic pathway is deacetylation. rxlist.com This reaction involves the hydrolysis of the acetate group from the parent molecule and its N-demethylated metabolites. This process leads to the formation of corresponding alcohol metabolites: methadol (from LAAM), nor-methadol (from nor-LAAM), and dinor-methadol (from dinor-LAAM). rxlist.com These deacetylation products represent an alternative route of biotransformation, contributing to the diversity of metabolites formed from LAAM. rxlist.com
Investigational Studies on Metabolic Enzyme Induction and Inhibition
The metabolism of levomethadyl acetate is heavily reliant on the CYP3A4 enzyme, making it susceptible to interactions with other drugs that can induce or inhibit this enzyme system. rxlist.comopenanesthesia.org Enzyme induction involves an increase in the amount of enzyme, leading to faster metabolism, while inhibition reduces enzyme activity, slowing metabolism. nih.govnih.gov
Effects of Cytochrome P450 Inducers (e.g., Rifampin, Phenobarbital (B1680315), Phenytoin) on Metabolite Levels
The co-administration of LAAM with potent inducers of CYP3A4 can significantly alter its metabolic profile and the plasma concentrations of the parent drug and its active metabolites. rxlist.com Known CYP3A4 inducers include the antibiotic rifampin and anticonvulsant medications such as phenobarbital and phenytoin. rxlist.comnih.gov
When a patient stabilized on LAAM is given a CYP3A4 inducer, the increased enzyme activity accelerates the N-demethylation of LAAM to nor-LAAM and the subsequent conversion of nor-LAAM to dinor-LAAM. rxlist.comopenanesthesia.org This enhanced metabolism can lead to lower-than-expected plasma levels of the parent drug, LAAM, and potentially higher, more rapidly formed concentrations of the active metabolites, nor-LAAM and dinor-LAAM. rxlist.com The clinical consequence of this interaction is complex due to the pharmacologic activity of the metabolites. drugbank.comnih.gov The altered pharmacokinetic profile could potentially affect the therapeutic efficacy and duration of action of LAAM. rxlist.com Therefore, caution is advised when LAAM is prescribed concurrently with drugs known to induce CYP3A4. rxlist.com
Table 2: Predicted Effect of CYP3A4 Inducers on LAAM and Metabolite Levels
| Inducing Agent | Effect on CYP3A4 | Predicted Impact on LAAM Levels | Predicted Impact on nor-LAAM & dinor-LAAM Levels |
| Rifampin | Strong Induction | Decrease | Increase (rate of formation and subsequent clearance) |
| Phenobarbital | Induction | Decrease | Increase (rate of formation and subsequent clearance) |
| Phenytoin | Induction | Decrease | Increase (rate of formation and subsequent clearance) |
| This table outlines the expected interactions based on the known mechanisms of CYP3A4 induction. rxlist.comnih.gov |
Effects of Cytochrome P450 Inhibitors (e.g., Ketoconazole, Erythromycin (B1671065), Saquinavir) on Parent Compound and Metabolite Profiles
The biotransformation of this compound (LAAM) is critically dependent on the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform. nih.govnih.gov LAAM acts as a prodrug, undergoing sequential N-demethylation to form its pharmacologically active metabolites, nor-levo-α-acetylmethadol (nor-LAAM) and dinor-levo-α-acetylmethadol (dinor-LAAM). nih.govwikipedia.org Consequently, the co-administration of substances that inhibit CYP3A4 can significantly alter the pharmacokinetic profiles of LAAM and its metabolites.
Research using human liver microsomes has demonstrated that selective CYP3A4 inhibitors can potently block the metabolism of LAAM. In in vitro models, inhibitors such as troleandomycin and the antifungal agent ketoconazole were found to inhibit the N-demethylation of both LAAM and nor-LAAM by over 70%. nih.gov Similarly, other known CYP3A4 inhibitors, including the macrolide antibiotic erythromycin and the protease inhibitor saquinavir (B1662171) , have been identified as significant inhibitors of LAAM metabolism in liver microsome studies. nih.govnih.gov
Clinical studies have substantiated these in vitro findings. The administration of ketoconazole, a potent CYP3A4 inhibitor, to human subjects profoundly alters the disposition of orally administered LAAM. nih.govnih.gov One crossover study involving opioid-naive individuals demonstrated that pretreatment with ketoconazole led to a dramatic increase in the systemic exposure to the parent compound, LAAM. nih.gov Specifically, the peak plasma concentration (Cmax) and the area under the curve (AUC) for LAAM were increased by approximately 3.2-fold and 5.3-fold, respectively. nih.gov
Erythromycin is a well-established inhibitor of CYP3A4, forming an inactive complex with the enzyme and thereby impeding the metabolism of other CYP3A4 substrates. nih.govnih.govpharmgkb.org Although specific clinical interaction studies between erythromycin and LAAM are not as extensively detailed as those for ketoconazole, the foundational mechanism of CYP3A4 inhibition strongly predicts a significant interaction. nih.gov Likewise, saquinavir, an HIV protease inhibitor, is both a substrate and an inhibitor of CYP3A4, and its use is associated with numerous drug interactions. nih.govdrugbank.com The co-administration of saquinavir would be expected to competitively inhibit the metabolism of LAAM, leading to elevated plasma levels of the parent drug and a delayed formation of its active metabolites.
Table 1: Effect of Ketoconazole on the Pharmacokinetics of LAAM and its Metabolites
| Compound | Pharmacokinetic Parameter | Fold Change with Ketoconazole Pretreatment (vs. Placebo) | P-value |
|---|---|---|---|
| Levomethadyl Acetate (LAAM) | Maximum Plasma Concentration (Cmax) | 3.22-fold increase | <0.001 |
| Area Under the Curve (AUC) | 5.29-fold increase | <0.001 | |
| nor-LAAM | Time to Cmax (tmax) | 2.43-fold increase | <0.001 |
| Maximum Plasma Concentration (Cmax) | 0.77-fold decrease | <0.005 | |
| Area Under the Curve (AUC) | 2.25-fold increase | <0.001 | |
| dinor-LAAM | Time to Cmax (tmax) | 11.6-fold increase | <0.001 |
| Maximum Plasma Concentration (Cmax) | 0.55-fold decrease | <0.001 | |
| Area Under the Curve (AUC) | 1.21-fold increase | <0.005 |
Data sourced from a clinical study on the effects of ketoconazole on LAAM pharmacokinetics. nih.gov
Implications for Pharmacological Profiles in Research Models
The alteration of LAAM's metabolic profile by CYP3A4 inhibitors has direct implications for its pharmacological effects in research settings. Since the µ-opioid agonist activity of LAAM is largely attributable to its N-demethylated metabolites, nor-LAAM and dinor-LAAM, inhibiting their formation can modify the onset and nature of the drug's effects. nih.govnih.gov
In a clinical research model where ketoconazole was administered prior to LAAM, a significant delay in a key pharmacodynamic marker of opioid activity—pupillary constriction (miosis)—was observed. nih.gov The time to peak miosis was increased nearly threefold, correlating with the delayed formation of the active metabolites. nih.gov This finding underscores the critical role of metabolic activation for the expression of LAAM's full pharmacological effects.
Interestingly, despite the substantial pharmacokinetic interaction, the study noted few significant changes in other physiological or subjective effects typically associated with opioids. nih.gov This suggests a complex relationship between the plasma concentrations of the parent compound and its metabolites and the ultimate pharmacological response. The marked increase in LAAM concentration, combined with the suppressed and delayed appearance of the more potent nor-LAAM and dinor-LAAM, results in a modified pharmacological profile, particularly at early time points after administration. nih.gov
Structure Activity Relationship Sar Studies of Levomethadyl Acetate Hydrochloride
Stereochemical Determinants of Opioid Activity
Stereochemistry is a critical factor in the opioid activity of methadyl acetate (B1210297), with different isomers exhibiting markedly different pharmacological profiles. The spatial arrangement of atoms defines the molecule's ability to fit into and activate the opioid receptor. Levomethadyl acetate is the levo-isomer of α-acetylmethadol. wikipedia.org
The primary opioid agonist activity of levomethadyl acetate resides in its specific stereoisomer, identified by the IUPAC name [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate. nih.govdrugbank.com This precise (3S,6S) configuration is essential for its potent interaction with the µ-opioid receptor. The specific spatial orientation of the dimethylamino group, the propionate (B1217596) side chain, and the two phenyl rings allows for an optimal fit within the receptor's binding pocket. This stereospecificity is a common feature among opioids, where only one enantiomer typically possesses the desired analgesic activity, while the other may be inactive or have a different pharmacological profile altogether. nih.gov The (3S,6S) isomer is responsible for the characteristic µ-opioid agonist effects, such as analgesia and sedation, by mimicking the action of endogenous opioid peptides at the receptor site. nih.gov
Preclinical studies highlight significant differences in potency and activity between the levo- and dextro-isomers of acetylmethadol. While levomethadyl acetate (the levo-isomer) is known for its long duration of action, the dextro-isomer, d-alphacetylmethadol, is reported to be more potent but has a shorter duration of action. wikipedia.org Furthermore, the levo-isomer is noted to be less toxic than the racemic mixture. wikipedia.org
Comparative toxicity data from preclinical studies in mice illustrates this difference:
| Compound | Route | LD₅₀ (mg/kg) |
| l-α-methadyl acetate | s.c. | 110 |
| oral | 172.8 | |
| dl-α-methadyl acetate | s.c. | 61 |
| oral | 118.3 | |
| Data sourced from Wikipedia. wikipedia.org |
This data indicates that the levo-isomer has a higher median lethal dose (LD₅₀), suggesting lower acute toxicity compared to the racemic mixture containing both levo- and dextro-isomers.
Molecular Features Influencing Opioid Receptor Binding Affinity and Efficacy
Levomethadyl acetate hydrochloride's action as a synthetic µ-opioid receptor agonist is governed by key molecular features that facilitate its binding and activation of the receptor. nih.gov Opioid receptors are G-protein coupled receptors, and their activation by an agonist like levomethadyl acetate initiates a cascade of intracellular signals. drugbank.com
The binding of the molecule stimulates the exchange of GTP for GDP on the associated G-protein complex. drugbank.com This leads to the inhibition of adenylate cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP). drugbank.com The consequence of this signaling pathway is the inhibition of the release of various nociceptive neurotransmitters, including substance P, GABA, and dopamine (B1211576). drugbank.com Furthermore, levomethadyl acetate is an effective opener of calcium-dependent inwardly rectifying potassium channels, which causes hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. drugbank.com
In addition to its primary activity at µ-opioid receptors, levomethadyl acetate also functions as a potent, noncompetitive antagonist at the α3β4 neuronal nicotinic acetylcholine (B1216132) receptor, a distinct molecular target that may contribute to its complex pharmacological profile. wikipedia.org The molecule's two phenyl groups, tertiary amine, and acetate ester are all crucial for these interactions.
Comparative SAR with Structurally Related Opioids (e.g., Methadone and its Derivatives)
Levomethadyl acetate shares significant structural similarities with methadone, another synthetic opioid. drugbank.com Both are open-chain opioids featuring two phenyl rings and a tertiary amine, which are critical for their opioid activity. However, a key structural difference is the presence of an acetate group at the 3-position of the heptane (B126788) chain in levomethadyl acetate, whereas methadone has a ketone group at the same position. wikipedia.orgnih.gov
This structural divergence has profound pharmacological consequences, primarily related to metabolism and duration of action. Levomethadyl acetate undergoes extensive first-pass metabolism where it is N-demethylated to form active metabolites: nor-levomethadyl acetate (nor-LAAM) and subsequently dinor-levomethadyl acetate (dinor-LAAM). wikipedia.orgdrugbank.com These metabolites are themselves potent opioid agonists, and in fact, are more potent than the parent compound. wikipedia.org This metabolic pathway is central to the extended duration of action seen with levomethadyl acetate, allowing for less frequent administration compared to methadone in a therapeutic setting. wikipedia.orgdrugbank.com
| Compound | Key Structural Feature (at C3) | Primary Metabolites | Duration of Action |
| Levomethadyl Acetate | Acetate Ester | nor-LAAM, dinor-LAAM (active) | Long (48-72 hours) |
| Methadone | Ketone | EDDP, EMDP (less active) | Shorter (24-36 hours) |
Preclinical Pharmacodynamic Investigations of Levomethadyl Acetate Hydrochloride
Assessment of Analgesic and Sedative Actions in Animal Models
Levomethadyl acetate (B1210297) hydrochloride (LAAM) exhibits significant analgesic and sedative effects, which are primary actions of therapeutic value. drugbank.comnih.gov These actions are comparable to other opioid agonists like morphine, though LAAM is noted to be more active. drugbank.comnih.gov The principal actions of therapeutic value for levomethadyl acetate are analgesia and sedation. drugbank.com The compound's effects are primarily mediated through the central nervous system. nih.gov
In animal models, the administration of LAAM has been shown to produce dose-dependent increases in activity, which can be a manifestation of its complex effects on the central nervous system. nih.gov Studies in various animal species have been conducted to evaluate these properties. For instance, in dogs, the sedative and analgesic effects of related compounds have been scored subjectively to quantify their pharmacological activity. nih.gov While direct comparative studies on the sedative and analgesic effects of LAAM in standardized animal models are not extensively detailed in the provided results, its classification as a potent opioid agonist with morphine-like actions strongly supports its efficacy in these domains. drugbank.comnih.gov
Opioid Cross-Substitution and Tolerance Induction in Controlled Research Models
A key pharmacodynamic feature of levomethadyl acetate hydrochloride is its ability to act as a cross-substitute for other opioids of the morphine type. rxlist.com This property is fundamental to its application in suppressing withdrawal symptoms in individuals with opioid dependence. rxlist.com Chronic administration of LAAM leads to the development of tolerance, which can block the subjective effects of other parenterally administered opioids. rxlist.com This induction of tolerance is a critical mechanism for its therapeutic use. rxlist.com
The development of tolerance to LAAM has been observed in animal models. For example, in studies with rats, tolerance was induced by progressively increasing the daily dose of the drug over several weeks. nih.gov This indicates that repeated exposure to LAAM leads to adaptive changes in the opioid system, resulting in a diminished response to the drug. The abstinence syndrome associated with LAAM, while qualitatively similar to that of morphine, has a slower onset and a more prolonged course with less severe symptoms. drugbank.comnih.gov
In Vitro Receptor Binding Affinity and Potency Determinations (Ki, IC50 Values)
This compound and its metabolites exert their effects by binding to opioid receptors. LAAM itself acts as a μ-opioid receptor agonist. wikipedia.orgguidetopharmacology.org Its active metabolites, nor-LAAM and dinor-LAAM, are also opioid agonists and are more potent than the parent compound. rxlist.combionity.com
The binding affinity of a compound to its receptor is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. While specific Ki and IC50 values for this compound at various opioid receptors were not detailed in the provided search results, the methodology for determining these values is well-established. For instance, Ki values can be calculated from IC50 values using the Cheng-Prusoff equation. xenotech.com The determination of these values involves in vitro experiments using techniques like radioligand binding assays. nih.gov Such studies are crucial for comparing the potency of LAAM and its metabolites with other opioids and for understanding their receptor interaction profiles. It is also noted that LAAM acts as a potent, noncompetitive antagonist at α3β4 neuronal nicotinic acetylcholine (B1216132) receptors. wikipedia.org
Table 1: Receptor Binding Affinity Data (No specific Ki or IC50 values for this compound were found in the search results. The table below is a template for how such data would be presented.)
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| Levomethadyl Acetate | µ-opioid | Data not available | Data not available |
| nor-LAAM | µ-opioid | Data not available | Data not available |
| dinor-LAAM | µ-opioid | Data not available | Data not available |
| Levomethadyl Acetate | κ-opioid | Data not available | Data not available |
| Levomethadyl Acetate | δ-opioid | Data not available | Data not available |
Cellular and Molecular Responses to this compound in Preclinical Systems
The interaction of this compound with opioid receptors triggers a cascade of intracellular events that underlie its pharmacological effects.
Receptor Phosphorylation and Desensitization Studies
Opioid receptors, being G-protein coupled receptors (GPCRs), are subject to regulatory processes such as phosphorylation and desensitization upon prolonged agonist exposure. nih.gov Receptor phosphorylation is a key initial step in the process of desensitization, which can lead to a reduction in receptor signaling. nih.gov This process is intimately linked to the development of tolerance. nih.govnih.gov
Upon agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein, leading to a diminished cellular response. nih.gov While specific studies detailing levomethadyl acetate-induced receptor phosphorylation are not available in the provided results, it is a well-established mechanism for opioid receptor desensitization and is therefore highly relevant to the chronic effects of LAAM. nih.govnih.gov Desensitization can be homologous, affecting only the activated receptors, or heterologous, affecting other receptors sharing the same signaling pathway. nih.gov
Modulation of Cellular Signaling Pathways
The binding of this compound to opioid receptors, which are coupled to G-proteins, initiates a signaling cascade. drugbank.com This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov The G-protein signaling pathway is the primary route for the effects of opioid receptor activation. nih.gov
This initial signal transduction event subsequently modulates various downstream effectors. These include the regulation of ion channels, such as the opening of calcium-dependent inwardly rectifying potassium channels, which leads to hyperpolarization and reduced neuronal excitability. drugbank.comnih.gov The activation of opioid receptors also inhibits the release of several neurotransmitters, including substance P, GABA, dopamine (B1211576), acetylcholine, and noradrenaline. nih.gov Furthermore, opioid receptor activation can influence other signaling pathways, such as the MAP kinase pathway and the phosphatidylinositol-3 kinase (PI3K) pathway. nih.gov
Advanced Research Methodologies and Analytical Techniques for Levomethadyl Acetate Hydrochloride
Quantification of Levomethadyl Acetate (B1210297) Hydrochloride and its Metabolites in Biological Matrices (In Vitro and Animal Samples)
Accurate quantification of levomethadyl acetate hydrochloride and its pharmacologically active metabolites, nor-LAAM (nor-levomethadyl acetate) and dinor-LAAM (dinor-levomethadyl acetate), in biological samples is fundamental to pharmacokinetic and metabolic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous measurement of levomethadyl acetate and its metabolites in various biological matrices. researchgate.net This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of these compounds. researchgate.net
One established method involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix, followed by analysis using LC-MS/MS. This approach has demonstrated high accuracy, with a relative error of less than 5%, and good precision, with an inter- and intra-run coefficient of variation below 20%. The lower limit of quantification is typically around 1 ng/mL. researchgate.net The use of deuterium-labeled internal standards is crucial for achieving this level of accuracy and precision. researchgate.net
The versatility of LC-MS/MS is further highlighted by its application across different types of liquid chromatography columns, such as those with phenyl-hexyl and biphenyl (B1667301) stationary phases, which have shown comparable performance. researchgate.net Positive ion electrospray ionization (ESI) is commonly employed, followed by collision-induced dissociation of the protonated molecular ions for detection and quantification. researchgate.net
The development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods has further improved the efficiency of analysis, offering shorter run times and enhanced sensitivity for quantifying drugs and their metabolites in biological samples. nih.gov
Table 1: LC-MS/MS Method Parameters for Analyte Quantification
| Parameter | Details |
| Technique | Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Internal Standards | Deuterium-labeled isotopomers |
| Ionization Mode | Positive Ion Electrospray (ESI) |
| Lower Limit of Quantification | ~1 ng/mL |
| Accuracy (% Relative Error) | < 5% |
| Precision (%CV) | < 20% |
| This table summarizes the key parameters of a validated LC-ESI-MS/MS method for the quantification of levomethadyl acetate and its metabolites. Data sourced from researchgate.net. |
In Vitro Experimental Models for Pharmacological and Metabolic Investigations
In vitro models are indispensable for elucidating the mechanisms of drug action and metabolism in a controlled environment.
The metabolism of levomethadyl acetate is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is responsible for the two successive N-demethylation reactions that convert levomethadyl acetate to nor-LAAM and then to dinor-LAAM. The use of cDNA-expressed human CYP isoforms allows for the precise identification of the enzymes involved in a drug's metabolism. nih.govnih.gov By incubating the drug with a panel of individual recombinant CYP enzymes, researchers can determine which isoforms are responsible for specific metabolic pathways. nih.govresearchgate.net This approach has been widely used to study the metabolism of various drugs, confirming the roles of specific CYPs such as CYP3A4, CYP2C19, and CYP2D6 in the biotransformation of different compounds. pharmgkb.org
Table 2: Key Cytochrome P450 Isozyme in Levomethadyl Acetate Metabolism
| Compound | Metabolites | Key Enzyme | Metabolic Reaction |
| Levomethadyl Acetate | nor-LAAM, dinor-LAAM | CYP3A4 | N-demethylation |
| This table highlights the primary cytochrome P450 enzyme involved in the metabolism of Levomethadyl Acetate. Data sourced from . |
To investigate the pharmacological activity of levomethadyl acetate at the cellular level, cell-based assays are employed. Chinese hamster ovary (CHO) cells stably expressing the human mu-opioid receptor are a valuable tool for these studies. nih.govarizona.edu These recombinant cell lines allow for the detailed characterization of ligand-receptor interactions and downstream signaling pathways, such as the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) accumulation. nih.govarizona.edu For instance, studies using CHO cells have demonstrated that mu-opioid ligands can induce the interaction of the receptor with multiple G protein alpha subunits, providing insights into the complexity of opioid signaling. nih.gov
Interaction with the human Ether-a-go-go-related gene (hERG) potassium channel is a critical safety assessment for new drug candidates, as inhibition of this channel can lead to cardiac arrhythmias. unc.edunih.gov In vitro assays are essential for evaluating the potential of a compound to block the hERG channel. Automated patch-clamp systems, using cell lines like HEK293 that are stably transfected with the hERG gene, provide a high-throughput method for assessing the inhibitory effects of drugs on the IKr current, which is conducted by hERG channels. nih.govresearchgate.net These assays can determine the concentration-dependent inhibition of the channel and calculate the IC50 value, which is the concentration required to inhibit the channel's activity by 50%. nih.govresearchgate.net
Table 3: In Vitro hERG Channel Interaction Assay Details
| Assay Type | Cell Line | Measurement | Key Parameter |
| Automated Patch-Clamp | HEK293-hERG | IKr Current Inhibition | IC50 Value |
| This table outlines the components of a typical in vitro assay to assess hERG channel interaction. Data sourced from nih.govresearchgate.net. |
Application of Animal Models in Pharmacological and Metabolic Research
Animal models are crucial for understanding the in vivo pharmacology and metabolism of drugs, providing data that bridges the gap between in vitro findings and human clinical studies. nih.govresearchgate.net Rodent models, such as rats and mice, are frequently used in preclinical trials due to their physiological similarities to humans and ease of handling. nih.gov
In the context of levomethadyl acetate research, animal models have been instrumental in characterizing its metabolic fate. Studies in rats, for example, have been used to identify and characterize in vivo metabolites from plasma, urine, and feces. nih.gov These studies help to create a comprehensive metabolic profile of the drug and identify any species-specific differences in metabolism compared to human in vitro data. europa.eu This comparative approach is vital for validating the relevance of the chosen animal model for toxicological and efficacy studies. europa.eu
Behavioral and Neurochemical Investigations in Rodent Models
Investigations into this compound (LAAM) in rodent models are crucial for understanding its complex interactions with the central nervous system. These studies typically bifurcate into neurochemical analyses, to determine the compound's mechanism of action at a molecular level, and behavioral assessments, to observe its effects on complex animal behaviors.
Neurochemical Effects: The primary neurochemical action of levomethadyl acetate is as a µ-opioid receptor agonist. nih.gov Its binding to these receptors initiates a cascade of intracellular events. In neuronal-enriched cell cultures from chick embryonic brain, which serve as a model for in vivo brain tissue, exposure to N-LAAM (nor-LAAM) resulted in a decreased maximum number of binding sites (Bmax) and an increased dissociation constant (KD), indicating a regulatory effect on opiate receptors. nih.gov Like other opioids, its mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. This action subsequently inhibits the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132).
Behavioral Studies: Behavioral pharmacology in rodent models provides insights into the in vivo consequences of these neurochemical actions. A study involving chronic oral administration of levo-alpha-acetylmethadol to rats utilized a fixed-interval schedule of food reinforcement to measure behavioral changes. The findings showed that during drug administration, the response rate for reinforcement was decreased. nih.gov Following withdrawal, however, response rates significantly increased compared to pre-drug levels. nih.gov
Recent research has also focused on using rodent models to evaluate therapeutic strategies for opioid dependence. In a 2024 study, a sustained-release formulation of nor-LAAM, an active metabolite, was tested in a fentanyl-addiction rat model. The results demonstrated a significant reduction in fentanyl choice and a decrease in withdrawal symptoms among the fentanyl-dependent rats. researchgate.netnih.gov This highlights the utility of rodent models in assessing the efficacy of new formulations in a controlled, preclinical setting.
| Behavioral Paradigm | Observed Effect of LAAM/Metabolite in Rodent Models | Reference |
| Fixed-Interval Reinforcement | Decreased response rate during administration; increased rate during withdrawal. | nih.gov |
| Fentanyl Self-Administration | Marked reduction in fentanyl choice with nor-LAAM formulation. | researchgate.netnih.gov |
| Withdrawal Symptoms | Attenuation of withdrawal symptoms in fentanyl-dependent rats. | researchgate.netnih.gov |
Evaluation of Metabolic Pathways in Animal Tissues
The metabolic profile of levomethadyl acetate is characterized by extensive first-pass metabolism, primarily occurring in the liver. This process is crucial as it results in the formation of metabolites that are more pharmacologically active than the parent compound. The primary metabolic pathway involves sequential N-demethylation.
First, levomethadyl acetate is demethylated to its primary active metabolite, nor-levomethadyl acetate (nor-LAAM) . This compound is then further demethylated to a second active metabolite, dinor-levomethadyl acetate (dinor-LAAM) . This metabolic cascade is significant because the prolonged duration of action of LAAM is largely attributed to the sustained activity of these metabolites. Studies in animal tissues, such as rabbit liver and adipose tissue, have been instrumental in elucidating how acetate and related compounds can influence lipid metabolism and gene expression, providing a framework for understanding the tissue-specific metabolic processing of acetate-containing compounds. nih.gov
Table 2: Metabolic Pathway of Levomethadyl Acetate
| Parent Compound | Metabolic Transformation | Primary Metabolite | Secondary Metabolite | Key Characteristic |
|---|---|---|---|---|
| Levomethadyl Acetate | N-demethylation | nor-levomethadyl acetate (nor-LAAM) | - | Active metabolite with a longer half-life than the parent drug. |
| nor-levomethadyl acetate (nor-LAAM) | N-demethylation | - | dinor-levomethadyl acetate (dinor-LAAM) | Second active metabolite contributing to the overall pharmacological effect. |
Pharmacogenomic Studies in Animal Models to Assess Metabolic Capacity
Pharmacogenomics investigates how genetic variations influence drug response. For levomethadyl acetate, the key enzyme implicated in its metabolism is Cytochrome P450 3A4 (CYP3A4) . The activity of this enzyme can vary significantly between individuals due to genetic polymorphisms, which in turn affects the rate of metabolism and clearance of LAAM and the formation of its active metabolites, nor-LAAM and dinor-LAAM.
While the importance of CYP3A4 in LAAM metabolism is established, specific pharmacogenomic studies in animal models to assess how genetic variants affect LAAM's metabolic capacity are not extensively documented in publicly available research. However, the development of animal models, such as human-CYP3A4-expressing transgenic mice, provides a powerful tool for this type of investigation. nih.gov These models allow researchers to study human-like metabolism in a controlled preclinical setting. Research using these mice has shown they can more accurately predict human drug exposure for various CYP3A4-metabolized drugs compared to wild-type mice. nih.gov Such models could be theoretically applied to explore how known human CYP3A4 genetic variants might alter the metabolism and efficacy of levomethadyl acetate.
Studies on the heritability of CYP3A4 activity in humans have found a significant genetic component, with heritability estimated at 66% for induced CYP3A4 activity. nih.gov This underscores the potential impact of genetics on the metabolism of drugs like LAAM and reinforces the need for animal models that can replicate this variability for detailed study.
Development of Novel Delivery Systems for Research Applications (e.g., Polymeric Microparticles, Buccal Films)
To enhance the utility of compounds like levomethadyl acetate and its metabolites in research settings, novel drug delivery systems are being developed. These systems aim to provide sustained and controlled release, which is particularly valuable for long-term behavioral studies in animal models.
Polymeric Microparticles: A significant advancement is the development of sustained-release microparticles using biodegradable polymers. Recent research has focused on encapsulating the active metabolite, nor-LAAM, into poly(lactic-co-glycolic acid) (PLGA) microparticles . biorxiv.org PLGA is a well-established, biocompatible, and biodegradable polymer used in several approved drug delivery products. biorxiv.org
In a 2024 study, researchers developed nor-LAAM-loaded PLGA microparticles using a hydrophobic ion pairing (HIP) technique. researchgate.netbiorxiv.orgdntb.gov.ua This method was employed to improve the loading of the water-soluble nor-LAAM into the hydrophobic polymer and to control its release. The resulting microparticles demonstrated high drug loading and sustained drug release over four weeks. researchgate.netnih.gov When administered to rabbits via a single subcutaneous injection, these microparticles provided detectable plasma levels of nor-LAAM for at least 15 days. researchgate.netnih.gov This type of formulation is highly advantageous for preclinical research, as it eliminates the need for frequent injections that can cause stress to laboratory animals and complicate the interpretation of behavioral studies.
Table 3: Characteristics of a Novel nor-LAAM Delivery System for Research
| Delivery System | Polymer | Active Compound | Fabrication Technique | Key Research Findings |
|---|---|---|---|---|
| Polymeric Microparticles | Poly(lactic-co-glycolic acid) (PLGA) | nor-levomethadyl acetate (nor-LAAM) | Hydrophobic Ion Pairing (HIP) with Emulsification | High drug loading (11 wt%), average diameter of 19 µm, and sustained release for up to 4 weeks. researchgate.netnih.gov |
Buccal Films: Buccal films represent another advanced drug delivery platform being explored for various compounds. drug-dev.comnih.gov These films adhere to the mucosal lining of the cheek, allowing for drug absorption directly into the bloodstream, thereby bypassing first-pass metabolism. drug-dev.com This route is advantageous for achieving a more rapid onset of action and improving bioavailability. While specific research on buccal film formulations for this compound is not prominent, the technology itself holds potential for preclinical applications. Formulations are typically designed using mucoadhesive polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone, and carbopol. rjptonline.org For research purposes, such a system could offer a non-invasive, controlled method for drug administration in animal models, particularly for studies requiring intermittent, rapid drug delivery.
Theoretical Applications of Levomethadyl Acetate Hydrochloride in Contemporary Opioid Research
Utility as a Pharmacological Probe for Delineating Opioid System Dynamics
Levomethadyl acetate (B1210297) hydrochloride (LAAM) and its active metabolites serve as valuable pharmacological probes for exploring the complexities of the opioid system. As a potent µ-opioid receptor agonist, LAAM's mechanism of action is similar to other opioids like morphine, involving the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP. nih.govdrugbank.com This action, in turn, inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine (B1211576), acetylcholine (B1216132), and noradrenaline. nih.govdrugbank.com
The primary utility of LAAM in delineating opioid system dynamics stems from its complex metabolism. LAAM itself is considered a prodrug that undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoform CYP3A4, into two active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). nih.govdrugbank.comrxlist.comboehringer-ingelheim.com These metabolites are not only active but are more potent than the parent compound. nih.govrxlist.comwikipedia.org This metabolic cascade results in a delayed onset of full pharmacological effects and a prolonged duration of action, lasting 48 to 72 hours. rxlist.comojp.gov
This protracted time course provides a unique tool for researchers to study the long-term adaptations of the opioid system, such as receptor regulation, tolerance development, and physical dependence. By observing the sustained activation of µ-opioid receptors, scientists can gain a deeper understanding of the chronic neurobiological changes that occur with continuous opioid receptor stimulation. Studies have shown that the discriminative stimulus properties of LAAM are dependent on its conversion to its active metabolites, particularly nor-LAAM. nih.gov Research in animal models has indicated that nor-LAAM has a more rapid onset but a shorter duration of action compared to LAAM and dinor-LAAM. nih.gov The distinct pharmacokinetic and pharmacodynamic profiles of LAAM and its metabolites allow for the dissection of different temporal aspects of opioid action.
| Compound | Primary Activity | Onset of Action | Notes |
| Levomethadyl Acetate (LAAM) | Prodrug, µ-opioid receptor agonist. wikipedia.org | Slow; effects from IV administration appear within 5 minutes, oral within 1-2 hours. nih.gov | Effects are largely attributable to the parent drug initially when given intravenously. nih.gov |
| nor-Levomethadyl Acetate (nor-LAAM) | Active metabolite, more potent than LAAM. drugbank.comrxlist.comwikipedia.org | More rapid than LAAM. nih.gov | Considered a key contributor to the overall pharmacological activity of LAAM administration. nih.gov Higher potency for alleviating withdrawal than LAAM or dinor-LAAM. grantome.com |
| dinor-Levomethadyl Acetate (dinor-LAAM) | Active metabolite, more potent than LAAM. drugbank.comrxlist.comwikipedia.org | Slow, similar to LAAM. nih.gov | Contributes to the long duration of action. rxlist.com |
Comparative Pharmacology Studies with Diverse Opioid Agonists and Antagonists
Comparative studies involving LAAM and other opioid agonists and antagonists have been instrumental in refining our understanding of opioid pharmacology.
LAAM vs. Methadone: Methadone is the most common comparator for LAAM. Both are synthetic µ-opioid agonists used in the treatment of opioid dependence. nih.gov However, they possess distinct pharmacological properties. The most significant difference is their duration of action; LAAM's effects last for 48-72 hours, while methadone's last for about 24 hours. rxlist.comojp.gov This allows for less frequent administration of LAAM (three times a week) compared to the daily dosing required for methadone. wikipedia.orgopiatedetoxinstitute.com Pharmacokinetic studies comparing the two have shown that plasma concentrations of LAAM's active metabolites, nor-LAAM and dinor-LAAM, fluctuate less over the dosing interval compared to (R)-methadone. nih.gov In terms of efficacy, some studies have suggested that LAAM may be more effective than methadone at reducing illicit heroin use. researchgate.net
LAAM vs. Buprenorphine: Buprenorphine is a partial agonist at the µ-opioid receptor and an antagonist at the kappa-opioid receptor. Clinical trials comparing LAAM, buprenorphine, and methadone found that LAAM, buprenorphine, and high-dose methadone all substantially reduced the use of illicit opioids compared to low-dose methadone. nih.govjohnshopkins.edu One study noted that the percentage of patients achieving 12 or more consecutive opioid-negative urine samples was highest in the LAAM group (36%), compared to the buprenorphine (26%) and high-dose methadone (28%) groups. nih.gov
Interaction with Opioid Antagonists: Like other µ-agonists, the effects of LAAM can be blocked by pure narcotic antagonists such as naloxone (B1662785) and naltrexone. rxlist.com The administration of an antagonist to an individual physically dependent on LAAM can precipitate an acute withdrawal syndrome. rxlist.com This interaction is fundamental to opioid research, confirming LAAM's mechanism of action via the µ-opioid receptor and providing a method to study the reversal of its effects. The long-acting nature of LAAM and its metabolites means that the precipitated withdrawal can be prolonged.
| Comparator | Class | Key Comparative Findings |
| Methadone | Full µ-opioid agonist | LAAM has a longer duration of action (48-72h vs. 24h). rxlist.comojp.gov Plasma levels of LAAM's active metabolites are more stable than methadone. nih.gov Some studies indicate LAAM is more effective in reducing heroin use. researchgate.net |
| Buprenorphine | Partial µ-opioid agonist | LAAM, buprenorphine, and high-dose methadone showed similar substantial reductions in illicit opioid use. nih.govjohnshopkins.edu LAAM showed a slightly higher percentage of patients achieving sustained abstinence in one major trial. nih.gov |
| Morphine | Full µ-opioid agonist | LAAM and its metabolites produce qualitatively similar discriminative stimulus effects to morphine in animal studies. nih.gov LAAM has a slower onset and a much longer duration of action. nih.govdrugbank.com |
| Naloxone/Naltrexone | Opioid Antagonists | Effectively block the effects of LAAM and can precipitate withdrawal in dependent individuals. rxlist.com |
Advancing Understanding of Sustained-Release Mechanisms for Opioid Agonists
The study of LAAM has significantly advanced the understanding of sustained-release mechanisms for opioid agonists, primarily through its unique metabolic profile. The long duration of action is not an inherent property of the parent molecule alone but is a result of its sequential N-demethylation to the long-acting, active metabolites nor-LAAM and dinor-LAAM. rxlist.comboehringer-ingelheim.com
The process begins with the rapid oral absorption of LAAM, followed by substantial first-pass metabolism via the CYP3A4 enzyme system. nih.govrxlist.com This biotransformation creates a cascade of active compounds.
LAAM: The parent drug, which has its own opioid activity. nih.gov
nor-LAAM: The first metabolite, which is more potent than LAAM. drugbank.com
dinor-LAAM: The second metabolite, also more potent than the parent drug. drugbank.com
The combined action and staggered pharmacokinetics of the parent drug and its two principal metabolites result in a sustained clinical effect that can last for up to 72 hours. rxlist.com This is a classic example of a prodrug strategy where the body's own metabolic processes are harnessed to prolong the therapeutic effect of a substance.
Research into LAAM's pharmacokinetics has provided a valuable model for a biological sustained-release system. It highlights how drug metabolism can be exploited to achieve long-acting effects without the need for complex pharmaceutical formulations. This knowledge has informed the development of other long-acting medications. More recent research has focused on creating sustained-release formulations of LAAM's primary active metabolite, nor-LAAM, using technologies like poly (lactic-co-glycolic acid) (PLGA) microparticles to achieve prolonged drug delivery from a single injection, potentially offering therapeutic effects for weeks. nih.govbiorxiv.org This demonstrates a direct lineage from understanding the natural sustained-release mechanism of LAAM to engineering novel drug delivery systems. nih.gov
Informing the Design and Development of Novel Opioid Analogues for Research Purposes
The chemical structure and pharmacological properties of LAAM and its metabolites have provided a foundation for the design and development of novel opioid analogues for research. The structure-activity relationships (SAR) within the methadol family have been a subject of study for decades. acs.org
The key structural features of LAAM that contribute to its activity include the diphenylheptane backbone, similar to methadone, and the acetate group, which differentiates it from methadone. The process of N-demethylation to nor-LAAM and dinor-LAAM, and the corresponding increase in potency, offers crucial insights for medicinal chemists. It demonstrates that modification of the amine substituent is a critical determinant of activity in this class of compounds.
This understanding informs the rational design of new molecules. For instance, researchers can synthesize analogues with different substituents on the nitrogen atom to modulate potency, duration of action, and metabolic stability. The goal is often to create compounds with desirable therapeutic properties, such as a long half-life for maintenance treatment, while potentially designing out undesirable effects.
Recent research has explored the therapeutic potential of nor-LAAM itself as a standalone treatment, leveraging its high potency and potentially wider therapeutic window compared to LAAM. biorxiv.org Efforts to develop novel formulations, such as buccal films and injectable microparticles for nor-LAAM, are direct applications of the knowledge gained from studying LAAM's pharmacology. nih.govbiorxiv.orggoogle.com These new delivery systems aim to bypass the first-pass metabolism that complicates LAAM's effects and provide more predictable pharmacokinetics. google.com The principles learned from LAAM's sustained action through its metabolites serve as a blueprint for creating next-generation, long-acting opioid therapies. nih.gov
Q & A
Q. What is the pharmacological basis for LAAM’s extended duration of action compared to methadone?
LAAM acts as a synthetic μ-opioid agonist with a unique metabolic profile. Its active metabolites, nor-LAAM and dinor-LAAM, exhibit prolonged half-lives (up to 96 hours), enabling dosing intervals of 48–72 hours. This contrasts with methadone, which requires daily administration due to its shorter half-life (~24 hours). LAAM’s metabolites maintain steady-state plasma levels, reducing withdrawal symptoms and heroin cravings .
Q. What clinical outcomes are prioritized in LAAM efficacy trials for opioid dependence?
Primary outcomes include:
- Urinalysis : Percentage of opioid-positive urine samples (e.g., 61% vs. 77% in high- vs. low-dose LAAM groups) .
- Retention rates : Patient completion of induction and maintenance phases (e.g., 55–66% retention across doses) .
- Self-reported heroin use : Days of heroin use per month (e.g., 2.5 days in high-dose vs. 6.3 days in low-dose groups) . Secondary outcomes include withdrawal symptoms, craving intensity, and adverse event rates .
Q. Why was LAAM withdrawn from clinical use despite demonstrated efficacy?
LAAM was discontinued in 2004 due to QT interval prolongation and life-threatening cardiac arrhythmias (e.g., torsades de pointes). These risks were identified post-marketing, highlighting the importance of long-term cardiovascular monitoring in opioid agonist therapies .
Advanced Research Questions
Q. How do induction protocols for LAAM influence treatment retention and adverse events?
Induction protocols must balance efficacy and tolerability:
- High-dose induction (100 mg over 17 days) reduces illicit opioid use but correlates with higher dropout rates (trend: P = 0.08) and adverse effects (e.g., sedation, nausea) during early phases .
- Low-/medium-dose induction (25–50 mg over 7 days) achieves comparable retention with fewer adverse events, suggesting gradual titration improves tolerability . Methodological Note: Randomized, double-blind designs (e.g., 180 patients stratified by dose) control for confounding variables like body weight and prior opioid tolerance .
Q. How do studies reconcile LAAM’s efficacy in reducing opioid use with its lack of retention benefits?
While high-dose LAAM significantly lowers opioid-positive urines (61% vs. 77% in low-dose groups), retention remains dose-independent (~55–66%). This discrepancy suggests that efficacy metrics (e.g., urinalysis) are more sensitive to dose effects than retention, which may reflect non-pharmacological factors (e.g., psychosocial support, patient expectations) . Sensitivity analyses (e.g., per-protocol vs. intent-to-treat) are critical to isolate pharmacological effects .
Q. What methodological challenges arise in designing comparative trials between LAAM and methadone?
Key considerations include:
- Dose equivalency : 80 mg LAAM thrice weekly ≈ 100 mg methadone daily .
- Blinding : LAAM’s delayed onset of action (4–6 hours vs. methadone’s 30–60 minutes) complicates double-blind designs .
- Outcome harmonization : Standardizing urinalysis frequency and self-report tools (e.g., Heroin Craving Questionnaire) ensures cross-trial comparability .
Q. How does LAAM’s cross-tolerance to heroin inform its use in maintenance therapy?
LAAM induces cross-tolerance to heroin by saturating μ-opioid receptors, blocking heroin’s euphoric effects. In challenge studies, 80 mg LAAM thrice weekly suppressed heroin-induced pupillary constriction and subjective highs for 72 hours, comparable to daily methadone . This supports LAAM’s utility in reducing relapse risk, though cardiac risks limit its current applicability .
Data Contradictions and Analysis
Q. How should researchers interpret conflicting data on LAAM’s retention rates across trials?
Discrepancies arise from study design differences:
- Induction duration : Shorter induction phases (7 days) in some trials may underestimate dropout risks vs. longer protocols (17 days) .
- Population heterogeneity : Trials including women and adolescents (underrepresented in early studies) show no sex-based outcome differences, broadening generalizability . Meta-analyses using fixed-effects models can adjust for variability in dosing and patient demographics .
Q. What explains the dose-dependent reduction in cocaine use observed in LAAM trials?
LAAM’s nonspecific reduction in cocaine use (63% across doses) may reflect indirect factors like reduced polysubstance availability in stabilized patients or improved psychosocial functioning. However, LAAM lacks direct dopaminergic activity, necessitating adjunctive therapies for cocaine comorbidity .
Methodological Recommendations
Q. What safety monitoring protocols are essential for LAAM research?
- Cardiac monitoring : Serial ECGs to detect QT prolongation, particularly during dose escalation .
- Adverse event tracking : Structured tools (e.g., Systematic Assessment for Treatment Emergent Events) to quantify sedation, nausea, and arrhythmias .
- Long-term follow-up : Post-trial surveillance for delayed cardiovascular complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
